4-Chloro-6-ethoxyquinoline-7-carbonitrile
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Overview
Description
4-Chloro-6-ethoxyquinoline-7-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethoxyquinoline-7-carbonitrile typically involves the reaction of 4-chloroquinoline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced at the 6th position of the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-ethoxyquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with various substituents at the 4th position.
Scientific Research Applications
4-Chloro-6-ethoxyquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxyquinoline-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
Comparison: 4-Chloro-6-ethoxyquinoline-7-carbonitrile is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C12H9ClN2O |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-chloro-6-ethoxyquinoline-7-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-12-6-9-10(13)3-4-15-11(9)5-8(12)7-14/h3-6H,2H2,1H3 |
InChI Key |
KUTCEENANKZBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1C#N)Cl |
Origin of Product |
United States |
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